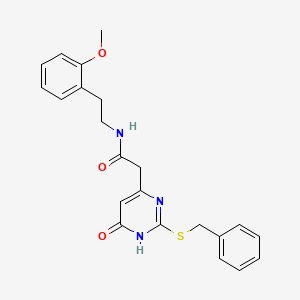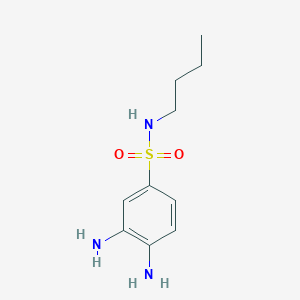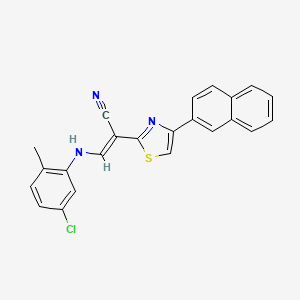![molecular formula C19H14ClF3N2 B2617473 4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline CAS No. 2058814-27-8](/img/structure/B2617473.png)
4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline, or 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline, is a synthetic aromatic amine compound with a range of potential applications in scientific research. It has a molecular formula of C14H12ClF3N3 and a molecular weight of 306.7 g/mol. This compound is a derivative of aniline and has a highly polar structure due to the presence of the trifluoromethyl group. Its potential applications include use in the synthesis of novel compounds, as a reagent in organic synthesis, and as a pharmaceutical intermediate.
Aplicaciones Científicas De Investigación
4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline has a range of potential applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of novel compounds, and as a pharmaceutical intermediate. It is also used in the synthesis of chiral compounds, which are important in drug discovery and development. Additionally, this compound has been studied for its potential use in the synthesis of polymers and other materials.
Mecanismo De Acción
Target of Action
Similar compounds have been found to act on cell surface tyrosine kinase receptors . These receptors play a crucial role in many cellular processes including growth, differentiation, metabolism, and apoptosis .
Mode of Action
It is suggested that similar compounds interact with their targets, such as tyrosine kinase receptors, leading to subsequent activation of intracellular kinases . This interaction can result in changes in cellular processes such as proliferation and angiogenesis .
Biochemical Pathways
It is known that tyrosine kinase receptors, which are potential targets of this compound, are involved in several key biochemical pathways, including the mapk/erk pathway, pi3k/akt pathway, and jak/stat pathway . The activation or inhibition of these pathways can have downstream effects on cell proliferation, survival, and differentiation .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, are mentioned in the context of similar compounds .
Result of Action
It is suggested that similar compounds can influence tumor cell proliferation and angiogenesis , likely through their interaction with tyrosine kinase receptors and subsequent activation of intracellular kinases .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively stable and can be stored and handled safely in the laboratory. Additionally, it is a relatively inexpensive compound and can be purchased in bulk. However, the compound is not highly soluble in water, which can limit its use in certain experiments. Additionally, the compound is not very reactive and may require the use of other reagents to facilitate its reaction with other compounds.
Direcciones Futuras
There are several potential future directions for the use of 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline. One potential direction is the use of the compound in the synthesis of novel compounds, such as chiral compounds, polymers, and other materials. Additionally, the compound could be used in the development of pharmaceuticals, as it has been shown to have potential as a pharmaceutical intermediate. Additionally, the compound could be used as a reagent in organic synthesis, as it can facilitate the formation of new bonds between molecules. Finally, further research could be conducted to further understand the biochemical and physiological effects of the compound.
Métodos De Síntesis
The synthesis of 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline is a multi-step process that involves several chemical reactions. The first step is the preparation of N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline by reacting aniline with 5-(trifluoromethyl)-2-pyridine in the presence of a base such as pyridine. The next step is the reaction of the resulting N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline.
Propiedades
IUPAC Name |
4-chloro-N-[[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2/c20-16-6-8-17(9-7-16)24-11-13-1-3-14(4-2-13)18-10-5-15(12-25-18)19(21,22)23/h1-10,12,24H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWWPXVFUPARMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/no-structure.png)
![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2617397.png)
![5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2617398.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B2617399.png)



![2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617406.png)



![12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid](/img/structure/B2617413.png)